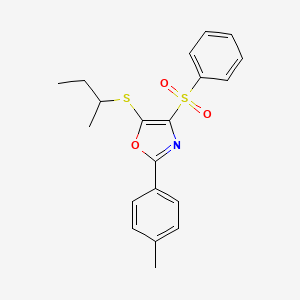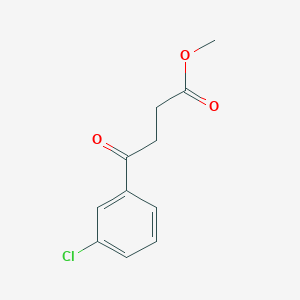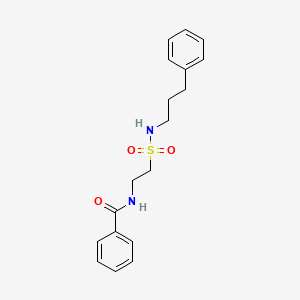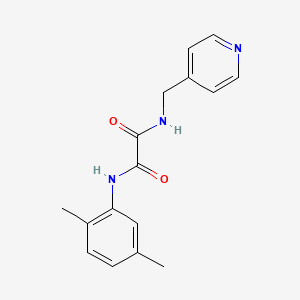
N'-(2,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide, also known as DPO, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. DPO has been shown to have a high affinity for a specific protein target, making it a promising candidate for further research.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
N'-(2,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide and its derivatives have been explored in various synthesis and biological evaluation studies. For instance, the synthesis and pharmacological activity of related compounds were investigated for potential antidepressant and nootropic agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Crystal Structure Analysis
Studies involving crystal structure analysis of compounds with structural similarities to this compound have been conducted, providing insights into molecular orientations and interactions (Artheswari, Maheshwaran, & Gautham, 2019).
Synthesis of Oxazole and Oxadiazole Derivatives
Research on the synthesis of oxazole and oxadiazole derivatives involving 2,5-dimethylphenyl components has been performed. Such studies contribute to the understanding of the chemical properties and potential applications of these compounds (Potkin, Petkevich, & Kurman, 2009).
Polyamide Synthesis
Research on the synthesis of new polyamides based on compounds structurally related to this compound has been conducted, exploring their potential in material science and polymer chemistry (Faghihi & Mozaffari, 2008).
Lithiation Studies
Lithiation processes involving derivatives of this compound have been studied, contributing to the understanding of their chemical behavior and potential for synthesis of new compounds (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Intermolecular Interactions in Crystal Chemistry
Investigations into the intermolecular interactions and crystal chemistry of compounds related to this compound have been conducted, providing insights into molecular structures and interactions (Malone, Murray, Dolan, Docherty, & Lavery, 1997).
Polymer Characterization
Studies on the characterization of new aromatic polyamides with structures related to this compound have contributed to advancements in polymer science (Choi & Jung, 2004).
Propriétés
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-3-4-12(2)14(9-11)19-16(21)15(20)18-10-13-5-7-17-8-6-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYIQWSCCGOESF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
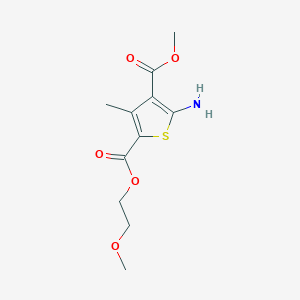

![Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2368863.png)
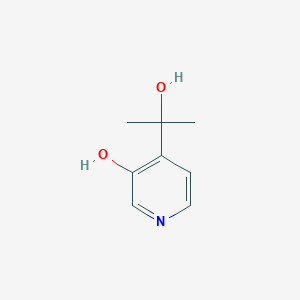
![2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride](/img/structure/B2368866.png)
![3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine](/img/structure/B2368870.png)
![Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate](/img/structure/B2368871.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2368874.png)
![6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2368875.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2368876.png)
